molecular formula C8H7Cl2NO2S B14238172 2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide CAS No. 500857-82-9

2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide

Cat. No.: B14238172
CAS No.: 500857-82-9
M. Wt: 252.12 g/mol
InChI Key: YFEOAHKBSVUUTR-UHFFFAOYSA-N
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Description

2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide is a heterocyclic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzene ring fused to an isothiazole ring, with additional chlorine and methyl groups, and a dioxide functional group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with chloroacetyl chloride, followed by oxidation to introduce the dioxide group. The reaction conditions often involve the use of solvents like toluene or dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different properties .

Scientific Research Applications

2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1-Benzisothiazole, 3,3-dichloro-1,3-dihydro-1-methyl-, 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups, along with the dioxide functionality, make it a versatile compound for various applications .

Properties

CAS No.

500857-82-9

Molecular Formula

C8H7Cl2NO2S

Molecular Weight

252.12 g/mol

IUPAC Name

3,3-dichloro-1-methyl-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C8H7Cl2NO2S/c1-11-7-5-3-2-4-6(7)8(9,10)14(11,12)13/h2-5H,1H3

InChI Key

YFEOAHKBSVUUTR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(S1(=O)=O)(Cl)Cl

Origin of Product

United States

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